2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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Overview
Scientific Research Applications
Supramolecular Arrangements
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide derivatives have been explored for their supramolecular arrangements. The relationship between molecular structure and crystal structure in such compounds is significant, with crystallographic analysis highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. The structures defined by these arrangements include dimers and ribbons formed by the interactions between hydantoin rings (Graus et al., 2010).
Antimicrobial and Detoxification Applications
A novel N-halamine precursor, which includes 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide, has been synthesized and applied to cotton fabrics. This compound shows promising antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these chlorinated cotton fabrics have been used for the detoxification of chemical mustard simulant (Ren et al., 2009).
Ultrasound-Assisted Synthesis of Derivatives
The ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decane-4-one urea derivatives has been reported. This innovative method emphasizes environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021).
Myelostimulating Activity
Certain 1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. These compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
properties
IUPAC Name |
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKMUJENCKUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
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